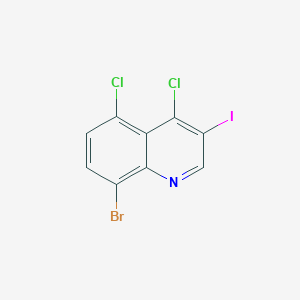

8-Bromo-4,5-dichloro-3-iodoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

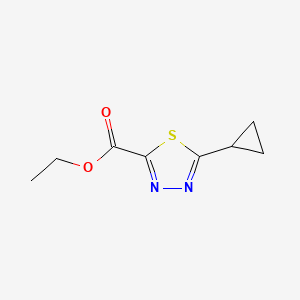

8-Bromo-4,5-dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrCl2IN . It is used as a building block in research .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4,5-dichloro-3-iodoquinoline is defined by its molecular formula, C9H3BrCl2IN . The InChI code for this compound is 1S/C9H5BrIN/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H .Physical And Chemical Properties Analysis

8-Bromo-4,5-dichloro-3-iodoquinoline is a solid at room temperature . It has a molecular weight of 402.84 . More specific physical and chemical properties may be found in specialized databases or safety data sheets.Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Halogenated quinolines, including bromo-iodoquinoline derivatives, serve as important intermediates in the synthesis of various biologically active molecules. For example, the synthesis of 6-bromo-4-iodoquinoline has been reported as a key step in the preparation of compounds like GSK2126458, highlighting the role of halogenated quinolines in drug synthesis (Wenhui Wang et al., 2015).

Photochemical Properties and Protecting Groups

Brominated hydroxyquinoline has been utilized as a photolabile protecting group for carboxylic acids, demonstrating significant sensitivity to multiphoton-induced photolysis, which is essential for in vivo studies. This suggests that derivatives like 8-Bromo-4,5-dichloro-3-iodoquinoline could have applications in photochemical studies and as protecting groups in synthetic chemistry (O. Fedoryak & T. M. Dore, 2002).

Metal Interaction Studies

The study of halogenated 8-hydroxyquinolines has also extended to their interactions with metals. For instance, Clioquinol and its analogues, which share structural similarities with 8-Bromo-4,5-dichloro-3-iodoquinoline, have been found to inhibit the SARS-CoV-2 virus by interfering with the ACE2 and Spike protein interaction, demonstrating the potential of halogenated quinolines in antiviral research (O. Olaleye et al., 2021).

Analytical Chemistry Applications

Halogenated quinolines have been employed in spectrophotometric methods for the determination of specific derivatives, suggesting their use in analytical chemistry for detecting and quantifying chemical compounds (F. Belal, 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

8-bromo-4,5-dichloro-3-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSKITWCKMTROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)

![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)